Hexafluorofosfato de amonio

Descripción general

Descripción

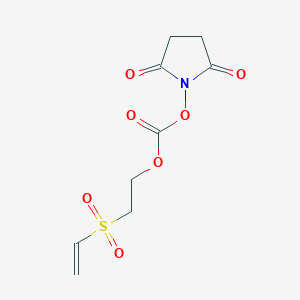

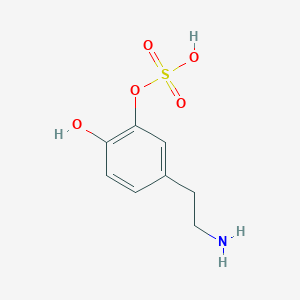

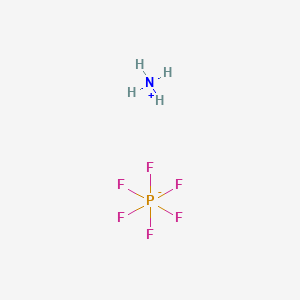

Ammonium hexafluorophosphate is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid. The compound consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Synthetic Routes and Reaction Conditions:

-

Combining Ammonium Fluoride and Phosphorus Pentachloride:

Reaction: PCl₅ + 6 NH₄F → NH₄PF₆ + 5 NH₄Cl

Conditions: This reaction involves combining neat ammonium fluoride and phosphorus pentachloride.

-

Using Phosphonitrilic Chloride:

Reaction: PNCl₂ + 6 HF → NH₄PF₆ + 2 HCl

Conditions: This method involves reacting phosphonitrilic chloride with hydrogen fluoride.

Industrial Production Methods: A patented method involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle to obtain a first-stage reaction liquid. Methanol is then added, followed by ammonia water to fully react and obtain a third-stage reaction liquid. Solid-liquid separation is performed to obtain a precipitate and a fourth-stage reaction liquid, which is then concentrated under reduced pressure to obtain ammonium hexafluorophosphate .

Types of Reactions:

-

Substitution Reactions:

- Ammonium hexafluorophosphate can undergo substitution reactions where the hexafluorophosphate anion is replaced by other anions.

-

Decomposition:

Common Reagents and Conditions:

Reagents: Hydrogen fluoride, phosphorus pentachloride, phosphonitrilic chloride.

Conditions: Reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.

Major Products:

Aplicaciones Científicas De Investigación

Ammonium hexafluorophosphate has several applications in scientific research:

-

Chemistry:

-

Biology and Medicine:

-

Industry:

Mecanismo De Acción

Target of Action

Ammonium hexafluorophosphate (NH4PF6) is an inorganic compound that is primarily used as a source of the hexafluorophosphate anion . Therefore, the primary targets of ammonium hexafluorophosphate are those compounds or materials that require the presence of a weakly coordinating anion .

Mode of Action

Ammonium hexafluorophosphate interacts with its targets by providing the hexafluorophosphate anion . This anion can then participate in various chemical reactions, often serving as a counterion in the formation of metal complexes, particularly iridium and rhodium complexes . The hexafluorophosphate anion is also used in the synthesis of organometallic compounds .

Biochemical Pathways

It can influence these pathways indirectly through its role in the synthesis of organometallic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It is known to be a water-soluble, hygroscopic solid , which suggests that it could be readily absorbed and distributed in aqueous environments. Its solubility in water at 20°C is 74.8% w/v .

Result of Action

The primary result of ammonium hexafluorophosphate’s action is the production of compounds or materials that require a weakly coordinating anion . For example, it can be used to produce flame retardant cellulose-based materials and cyclic amidinium and iminium ammonium hexafluorophosphate salts . It can also be used in the preparation of a polymer-supported iridium isomerization catalyst for the selective trans isomerization of aryl allylic derivatives .

Action Environment

The action of ammonium hexafluorophosphate can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the presence of other solvents . Additionally, it decomposes on heating before melting , which means that high temperatures can affect its stability and efficacy. It is also decomposed by boiling mineral acids .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of ammonium hexafluorophosphate are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic molecules do. It is commonly used as a source of the hexafluorophosphate anion , which may have indirect effects on biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of ammonium hexafluorophosphate is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its primary role in biochemical applications is as a source of the hexafluorophosphate anion .

Temporal Effects in Laboratory Settings

Ammonium hexafluorophosphate is a stable compound that decomposes on heating before melting . Its solubility in water at 20°C is 74.8% w/v . It is also very soluble in Me2CO, MeOH, EtOH, and MeOAc, and is decomposed by boiling mineral acids .

Comparación Con Compuestos Similares

- Potassium Hexafluorophosphate (KPF₆)

- Sodium Hexafluorophosphate (NaPF₆)

- Lithium Hexafluorophosphate (LiPF₆)

Comparison:

- Uniqueness: Ammonium hexafluorophosphate is unique due to the presence of the ammonium cation, which can influence its solubility and reactivity compared to other hexafluorophosphates.

- Applications: While all hexafluorophosphates are used as sources of the hexafluorophosphate anion, ammonium hexafluorophosphate is particularly valued for its use in the synthesis of metal complexes and flame retardant materials .

Propiedades

IUPAC Name |

azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZXKAYXSNUDOU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H4NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884948 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder, soluble in water; [MSDSonline] | |

| Record name | Ammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16941-11-0 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16941-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS308031PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of ammonium hexafluorophosphate?

A1: The molecular formula of ammonium hexafluorophosphate is NH₄PF₆, and its molecular weight is 163.06 g/mol.

Q2: How does ammonium hexafluorophosphate interact with cellulose in flame retardant applications?

A2: [] Ammonium hexafluorophosphate acts as a flame retardant for cellulose by promoting dehydration during its decomposition. The fluorine in ammonium hexafluorophosphate accelerates this dehydration pathway, creating a synergistic effect that enhances flame retardancy.

Q3: How does ammonium hexafluorophosphate contribute to the synthesis of fluoridated hydroxyapatite?

A3: [] Ammonium hexafluorophosphate serves as a fluorine source in the sol-gel synthesis of fluoridated hydroxyapatite. By adjusting the amount of ammonium hexafluorophosphate added to the precursor solution (calcium nitrate tetrahydrate and phosphoric pentoxide), the fluorine content in the final fluoridated hydroxyapatite can be tailored.

Q4: What is the impact of ammonium hexafluorophosphate on the morphology of electrochemically synthesized polythiophene thin films?

A4: [] The choice and concentration of the electrolyte, including ammonium hexafluorophosphate, influences the morphology of electrochemically synthesized polythiophene thin films. Optimum concentrations promote both two-dimensional and three-dimensional growth processes, while higher concentrations can lead to electrolyte crystal precipitation on the film surface.

Q5: How can ammonium hexafluorophosphate be recycled from used electrolyte solutions?

A5: [] Ammonium hexafluorophosphate can be effectively recycled from used electrolyte solutions using established procedures. The quality of the recycled product, assessed by cyclic voltammetry, is comparable to freshly synthesized ammonium hexafluorophosphate.

Q6: How does ammonium hexafluorophosphate function as a structural modifier for carbon-coated natural graphite anodes in lithium-ion batteries?

A6: [] Introducing ammonium hexafluorophosphate during the carbon-coating process of natural graphite anodes enhances their electrochemical performance and thermal stability. The thermal decomposition of ammonium hexafluorophosphate introduces COP linkages, leading to the formation of nanopores in the amorphous carbon layer. These nanopores act as additional lithium-ion storage sites, improving reversible capacity and cycling stability, particularly at varying temperatures (-20 °C to 60 °C).

Q7: Can you explain the role of ammonium hexafluorophosphate in the synthesis of nitrogen, phosphorus, and fluorine tri-doped graphene for electrochemical water splitting?

A7: [] Ammonium hexafluorophosphate plays a crucial role in synthesizing tri-doped graphene for water splitting. Its thermal decomposition provides the necessary nitrogen, phosphorus, and fluorine sources. Additionally, the gas evolution during this process contributes to the formation of a porous graphene structure without the need for a template. This porous, tri-doped graphene exhibits excellent electrocatalytic activity for the oxygen reduction reaction, oxygen evolution reaction, and hydrogen evolution reaction, making it a promising multifunctional catalyst for energy applications.

Q8: What is the function of ammonium hexafluorophosphate in a homogeneous ionic liquid microextraction method for determining hormones in cosmetics?

A8: [] Ammonium hexafluorophosphate serves as an ion-pairing agent in the homogeneous ionic liquid microextraction of hormones from cosmetic samples. This enhances the extraction efficiency of the target hormones before their analysis by high-performance liquid chromatography.

Q9: How does ammonium hexafluorophosphate interact with dibenzo-30-crown-10?

A9: [] Ammonium hexafluorophosphate forms a 1:1 complex with dibenzo-30-crown-10, with the ammonium cation completely encapsulated within the crown ether cavity via seven hydrogen bonds. This complexation highlights the ability of dibenzo-30-crown-10 to encapsulate cations and demonstrates the influence of non-covalent interactions on molecular recognition.

Q10: Does the cavity size of DIBPillar[n]arenes influence their complexation with ammonium hexafluorophosphate salts?

A10: [] Yes, the cavity size of DIBPillar[n]arenes significantly affects their host-guest chemistry with ammonium hexafluorophosphate salts. DIBPillar[5]arene, with a smaller cavity, exhibits no complexation. In contrast, DIBPillar[6]arene, with a larger cavity, forms a 1:1 complex with n-octyltriethyl ammonium hexafluorophosphate, indicating the importance of size complementarity in host-guest interactions.

Q11: How do different constitutional isomers of BMpillar[5]arene interact with ammonium hexafluorophosphate?

A11: [] The four constitutional isomers of BMpillar[5]arene exhibit varying binding affinities towards n-octyltrimethyl ammonium hexafluorophosphate. This difference arises from the specific structural variations between the isomers, highlighting the role of subtle structural modifications in governing host-guest interactions.

Q12: Can ammonium hexafluorophosphate induce conformational changes in a hexapodal receptor?

A12: [] Yes, the binding of ammonium hexafluorophosphate to a pyrazole-based hexa-host receptor induces a conformational change. This change favors a specific, unusual conformation of the receptor stabilized by hydrogen bonding interactions with the ammonium hexafluorophosphate.

Q13: How does high pressure affect the NMR spectra of ammonium hexafluorophosphate?

A13: [] High-pressure NMR studies on ammonium hexafluorophosphate provide information about the influence of pressure on molecular motions. Changes in spectral features, particularly the second moment, with increasing pressure indicate alterations in the motional freedom of NH₄⁺ and PF₆⁻ ions. This highlights the sensitivity of NMR spectroscopy to pressure-induced changes in molecular dynamics.

Q14: Can you describe a method for synthesizing 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate?

A14: [] 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be synthesized by reacting tetramethylchloroformamidinium hexafluorophosphate (TCFH) with anhydrous potassium fluoride. An alternative method involves a one-pot synthesis starting from oxalyl chloride and tetramethylurea.

Q15: Describe a novel synthesis method for hydrazinium hexafluorophosphate.

A15: [] Hydrazinium hexafluorophosphate (N₂H₅PF₆) can be synthesized through a novel, direct reaction between ammonium hexafluorophosphate and hydrazine hydrate. This method achieves high yields and simplifies the production of this compound.

Q16: How does ammonium hexafluorophosphate contribute to the synthesis of luminescent, metal-metal bonded complexes?

A16: [] Ammonium hexafluorophosphate facilitates the synthesis of luminescent, metal-metal bonded complexes by acting as a counterion. In the reaction of palladium(II) or platinum(II) precursors with a specific phosphine ligand, ammonium hexafluorophosphate aids in the formation and isolation of the desired metal complexes, which are often obtained as hexafluorophosphate salts.

Q17: Can you discuss the application of ammonium hexafluorophosphate in the synthesis of 2-aminospiropyrazolilammonium salts?

A17: [] Ammonium hexafluorophosphate is crucial for synthesizing 2-aminospiropyrazolilammonium hexafluorophosphate salts. These salts are formed through a double ion substitution reaction, where ammonium hexafluorophosphate in ethanol reacts with the toluenesulfonates of intermediate 2-aminospiropyrazolinium compounds.

Q18: How does ammonium hexafluorophosphate affect the stability of perovskite solar cells?

A18: [] Ammonium hexafluorophosphate significantly enhances the long-term stability of perovskite solar cells. When introduced during the fabrication process, it participates in an ion exchange reaction, forming a gradient structure within the device. This structure provides multi-faceted protection for the perovskite film, including enhanced hydrophobicity, suppressed ion migration through hydrogen bonding, and reduced perovskite defects. Consequently, unencapsulated devices exhibit improved stability under various aging conditions.

Q19: Can you provide an example of using ammonium hexafluorophosphate in asymmetric synthesis?

A19: [] Ammonium hexafluorophosphate plays a crucial role in the asymmetric synthesis of chiral arsines from phosphine-stabilized arsenium salts. It facilitates the formation of air-stable, crystalline salts of the type R₃P~As⁺R₂ PF₆⁻ by reacting tertiary phosphines with diorganoiodoarsines in a dichloromethane-aqueous ammonium hexafluorophosphate mixture. These salts serve as valuable intermediates in synthesizing chiral arsines, highlighting the versatility of ammonium hexafluorophosphate in synthetic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.